molecular formula C17H19ClN2O4S B4917090 2-[N-(2-PHENYLETHYL)3-CHLORO-4-METHOXYBENZENESULFONAMIDO]ACETAMIDE

2-[N-(2-PHENYLETHYL)3-CHLORO-4-METHOXYBENZENESULFONAMIDO]ACETAMIDE

Cat. No.: B4917090
M. Wt: 382.9 g/mol
InChI Key: SFSRSBYSODPVTC-UHFFFAOYSA-N
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Description

2-[N-(2-PHENYLETHYL)3-CHLORO-4-METHOXYBENZENESULFONAMIDO]ACETAMIDE is a complex organic compound with a unique structure that includes a phenylethyl group, a chloro group, and a methoxybenzenesulfonamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(2-PHENYLETHYL)3-CHLORO-4-METHOXYBENZENESULFONAMIDO]ACETAMIDE typically involves multiple steps, including nucleophilic aromatic substitution and amide bond formation. The reaction conditions often require the use of strong bases and nucleophiles to facilitate the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-[N-(2-PHENYLETHYL)3-CHLORO-4-METHOXYBENZENESULFONAMIDO]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases like sodium hydroxide for nucleophilic substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amine derivatives.

Scientific Research Applications

2-[N-(2-PHENYLETHYL)3-CHLORO-4-METHOXYBENZENESULFONAMIDO]ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[N-(2-PHENYLETHYL)3-CHLORO-4-METHOXYBENZENESULFONAMIDO]ACETAMIDE involves its interaction with specific molecular targets, such as

Properties

IUPAC Name

2-[(3-chloro-4-methoxyphenyl)sulfonyl-(2-phenylethyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4S/c1-24-16-8-7-14(11-15(16)18)25(22,23)20(12-17(19)21)10-9-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFSRSBYSODPVTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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